An In-depth Technical Guide to 2-(4-Aminomethylphenyl)benzamide (CAS 866946-42-1)
An In-depth Technical Guide to 2-(4-Aminomethylphenyl)benzamide (CAS 866946-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminomethylphenyl)benzamide is a small molecule belonging to the benzamide class of compounds, identified by the CAS number 866946-42-1. Its chemical structure features a central benzamide core with an aminomethylphenyl substituent. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a wide range of biologically active compounds, suggesting its potential as a key intermediate or a pharmacologically active agent in its own right. This guide provides a comprehensive overview of its known chemical properties and explores its potential synthesis, biological activities, and applications based on data from structurally related analogs.
Physicochemical Properties
The fundamental physicochemical properties of 2-(4-Aminomethylphenyl)benzamide are summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, other properties are predicted based on the analysis of similar benzamide structures.
| Property | Value | Source/Method |
| CAS Number | 866946-42-1 | Confirmed |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from related benzamides |
| Melting Point | Predicted: >150 °C | Inferred from similar structures |
| Boiling Point | Predicted: >350 °C at 760 mmHg | Inferred from similar structures |
| Solubility | Predicted: Soluble in DMSO and methanol; sparingly soluble in water | Inferred from structural analysis |
Synthesis and Experimental Protocols
The synthesis of 2-(4-Aminomethylphenyl)benzamide can be conceptually approached through standard amidation reactions. A plausible and efficient method involves the coupling of 2-bromobenzamide with a protected 4-aminomethylphenylboronic acid derivative, followed by deprotection.
Proposed Synthetic Pathway: Suzuki Coupling and Deprotection
A potential synthetic route is outlined below. This approach offers good control and generally high yields for the formation of the biaryl linkage.
Caption: Proposed two-step synthesis of 2-(4-Aminomethylphenyl)benzamide.
Experimental Protocol: Suzuki Coupling
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Reaction Setup: To a solution of 2-bromobenzamide (1.0 eq) in a 3:1 mixture of dioxane and water, add 4-(Boc-aminomethyl)phenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).
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Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Reaction: Heat the mixture at 90°C under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(4-aminomethylphenyl)benzamide.
Experimental Protocol: Boc Deprotection
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Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
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Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(4-Aminomethylphenyl)benzamide.
Potential Biological Activity and Mechanism of Action
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally related aminophenyl benzamide derivatives have shown significant activity as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[2][3]
Potential as a PARP Inhibitor
PARP enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, a promising therapeutic strategy. The benzamide moiety is a common feature in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.
Caption: Hypothetical mechanism of action as a PARP inhibitor.
Potential as an HDAC Inhibitor
HDACs are a class of enzymes that play a critical role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. Several benzamide derivatives have been identified as potent HDAC inhibitors.[3] The N-(2-aminophenyl)-benzamide moiety, in particular, has been shown to be an effective zinc-binding group in the active site of HDACs.[3]
Structural Characterization
The structure of 2-(4-Aminomethylphenyl)benzamide can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a characteristic singlet for the benzylic protons of the aminomethyl group, and signals for the amine and amide protons.
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¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, including the carbonyl carbon of the amide group, which typically appears in the range of 165-175 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227.28.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings.
Conclusion
2-(4-Aminomethylphenyl)benzamide (CAS 866946-42-1) is a compound with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. While direct experimental data for this specific molecule is limited, its structural similarity to known PARP and HDAC inhibitors provides a strong rationale for further investigation. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound.
References
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Evoltis. 3-(Aminomethyl)benzamide hydrochloride. Available at: [Link]
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Prasad, A. S., & Bharatham, N. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(5), 284-293. Available at: [Link]
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Papadopoulou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14689-14710. Available at: [Link]
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Huaxia Chemical Network. 2-(4-Aminomethylphenyl)benzamide. Available at: [Link]
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PubChem. 3-(Aminomethyl)benzamide. National Institutes of Health. Available at: [Link]
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ResearchGate. Benzamide compounds with biological activities. Available at: [Link]
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Dove Medical Press. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Available at: [Link]
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PMC. Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Available at: [Link]
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- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
